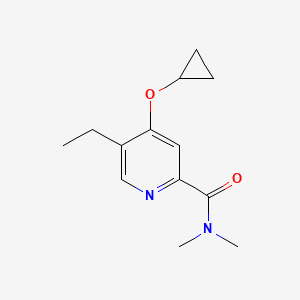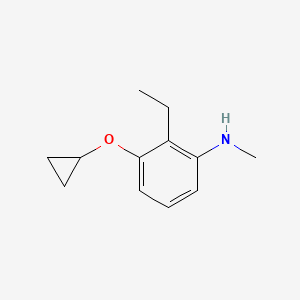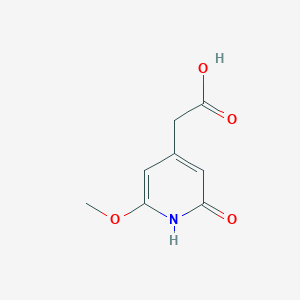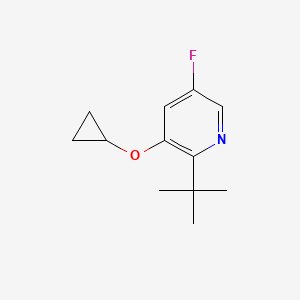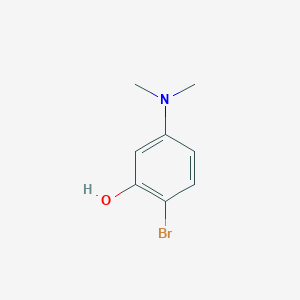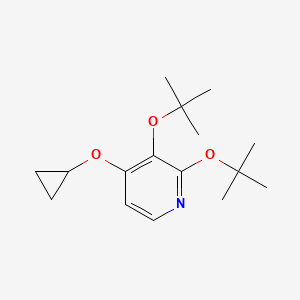
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of 2,3-DI-Tert-butoxy-4-cyclopropoxypyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of tert-butoxy and cyclopropoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution and protection of functional groups. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3-DI-Tert-butoxy-4-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine can be compared with other similar compounds, such as:
2,3-DI-Tert-butyl-4-cyclopropoxypyridine: Similar structure but with tert-butyl groups instead of tert-butoxy groups.
2,3-DI-Tert-butyl-4-cyclopropylpyridine: Similar structure but with cyclopropyl groups instead of cyclopropoxy groups.
Eigenschaften
Molekularformel |
C16H25NO3 |
|---|---|
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2,3-bis[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)19-13-12(18-11-7-8-11)9-10-17-14(13)20-16(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI-Schlüssel |
UPBNEEWJTJPQAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CN=C1OC(C)(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


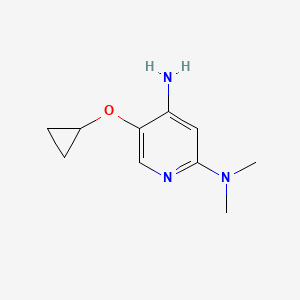
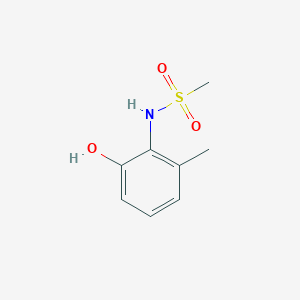
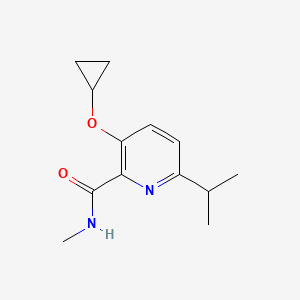
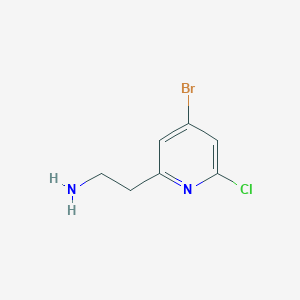

![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)

